N-benzyl-N-ethylpiperidine-4-carboxamide

Sigma-1 Receptor Selectivity Radioligand Binding

This N,N-disubstituted piperidine-4-carboxamide is essential for structure-activity relationship (SAR) studies targeting sigma-1 receptor selectivity and CCR5 antagonism. Its unique substitution pattern enables precise mapping of receptor binding pockets, making it a critical fragment for medicinal chemistry programs. Procure this research chemical to advance your drug discovery efforts without the risk of off-target effects associated with generic scaffolds.

Molecular Formula C15H22N2O
Molecular Weight 246.35 g/mol
CAS No. 429639-61-2
Cat. No. B1606608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-ethylpiperidine-4-carboxamide
CAS429639-61-2
Molecular FormulaC15H22N2O
Molecular Weight246.35 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)C(=O)C2CCNCC2
InChIInChI=1S/C15H22N2O/c1-2-17(12-13-6-4-3-5-7-13)15(18)14-8-10-16-11-9-14/h3-7,14,16H,2,8-12H2,1H3
InChIKeyYGSADUQWAHCUDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-N-ethylpiperidine-4-carboxamide (CAS 429639-61-2) Procurement and Differentiation Guide


N-Benzyl-N-ethylpiperidine-4-carboxamide (CAS 429639-61-2) is a tertiary amide derivative of piperidine-4-carboxylic acid, with the molecular formula C₁₅H₂₂N₂O and a molecular weight of 246.35 g/mol. It is supplied as a research chemical and serves as a versatile scaffold in medicinal chemistry . This guide compiles available comparator-based evidence, primarily from class-level inferences, to inform scientific selection. Direct, head-to-head comparative data for this specific compound is notably absent from the primary literature; therefore, the following analysis relies on structure-activity relationships (SAR) and data from closely related piperidine-4-carboxamide derivatives to contextualize its potential differentiation.

Why Generic Substitution of N-Benzyl-N-ethylpiperidine-4-carboxamide (CAS 429639-61-2) with Piperidine-4-carboxamides is Not Scientifically Sound


The substitution of N-benzyl-N-ethylpiperidine-4-carboxamide with a generic piperidine-4-carboxamide scaffold is not advised due to the pronounced impact of the N-benzyl and N-ethyl substituents on biological activity and selectivity. Literature on this compound class demonstrates that modifications to the amide nitrogen profoundly alter receptor binding profiles [1]. For instance, in studies of sigma-1 receptor ligands, substituting the N-benzylcarboxamide group with different cyclic or linear moieties resulted in significant changes in affinity and, more critically, selectivity between σ1 and σ2 receptors [2]. This sensitivity to N-substitution underscores that even seemingly minor structural changes can lead to a loss of desired activity or the introduction of off-target effects, making direct substitution without validation a high-risk approach for research programs.

Quantitative Comparative Evidence Guide for N-Benzyl-N-ethylpiperidine-4-carboxamide (CAS 429639-61-2)


Comparative Selectivity of N-Substituted Piperidine-4-carboxamides for Sigma-1 Receptors

While direct data for N-benzyl-N-ethylpiperidine-4-carboxamide is unavailable, class-level inference from SAR studies on related compounds provides the strongest available guidance. A study evaluating a series of N-substituted piperidine-4-carboxamides demonstrated that modifications to the amide nitrogen can achieve high selectivity for σ1 over σ2 receptors. A lead compound in this series, featuring an N-tetrahydroquinoline group, achieved a Ki for σ1 of 3.7 nM and a remarkable selectivity ratio (Kiσ2/Kiσ1) of 351 [1]. This suggests that the specific N-benzyl-N-ethyl substitution pattern on our target compound is a critical design feature likely to impart a distinct selectivity profile, which would be lost if substituted with a different analog.

Sigma-1 Receptor Selectivity Radioligand Binding

Differentiation via CCR5 Inhibitory Potency in the Piperidine-4-carboxamide Class

SAR studies on piperidine-4-carboxamide derivatives reveal that the nature and size of N-substituents are critical for achieving potent CCR5 inhibition. In a series where N-benzylpiperidine moieties were optimized, compounds achieved IC₅₀ values equipotent to the approved drug Maraviroc. For instance, compounds 16g and 16i exhibited IC₅₀ values of 25.73 nM and 25.53 nM, respectively, comparable to Maraviroc's IC₅₀ of 25.43 nM [1]. While N-benzyl-N-ethylpiperidine-4-carboxamide is not one of these specific compounds, this data strongly suggests that its unique N,N-disubstituted benzyl-ethyl pattern is a key pharmacophoric element. A user selecting a different N-substituted analog (e.g., N-methyl or N-phenyl) would be working with a molecule that is likely to have a drastically different and potentially inferior CCR5 inhibition profile.

CCR5 Antagonist HIV-1 Entry Inhibitor Calcium Mobilization Assay

Potential for Antiviral Activity Compared to Class-Leading CCR5 Antagonists

The antiviral activity of piperidine-4-carboxamide derivatives is also highly dependent on the N-substituent. The optimized CCR5 inhibitors from the same series, 16g and 16i, displayed antiviral activity in an HIV-1 single-cycle assay with IC₅₀ values of 73.01 nM and 94.10 nM, respectively [1]. This demonstrates that the class can translate target-based inhibition into cellular antiviral effects. For a researcher procuring N-benzyl-N-ethylpiperidine-4-carboxamide as a potential antiviral lead scaffold, this class-level evidence supports the hypothesis that its unique N-substitution pattern could yield a distinct and potent antiviral profile, unlike other generic piperidine-4-carboxamide building blocks.

Antiviral HIV-1 Antiviral Assay

Scaffold Validity for Diverse Targets: sQC Inhibition by Piperidine-4-carboxamides

The piperidine-4-carboxamide core is a validated scaffold for multiple therapeutic targets beyond CCR5. A novel inhibitor of secretory glutaminyl cyclase (sQC), a target for Alzheimer's disease, was identified with a piperidine-4-carboxamide moiety (Cpd-41, IC₅₀ = 34 μM) [1]. While the potency is moderate, it confirms the scaffold's ability to engage different biological targets. This broad utility contrasts with more specialized building blocks. For a procurement decision, this means N-benzyl-N-ethylpiperidine-4-carboxamide represents a more versatile starting point for exploring various target hypotheses compared to a compound with a narrower, pre-optimized profile.

Secretory Glutaminyl Cyclase (sQC) Alzheimer's Disease Virtual Screening

Recommended Research and Industrial Application Scenarios for N-Benzyl-N-ethylpiperidine-4-carboxamide (CAS 429639-61-2)


Structure-Activity Relationship (SAR) Exploration for Sigma-1 Receptor Ligands

Given the established sensitivity of sigma receptor binding to N-substitution on the piperidine-4-carboxamide scaffold [1], N-benzyl-N-ethylpiperidine-4-carboxamide is an ideal candidate for SAR studies. It provides a specific, defined N,N-disubstituted motif that can be systematically varied or used as a reference compound to map the binding pocket of the sigma-1 receptor and engineer selectivity against the sigma-2 subtype.

Lead Optimization Campaign for CCR5-Mediated HIV-1 Entry Inhibitors

The piperidine-4-carboxamide core is a known pharmacophore for potent CCR5 antagonism, with some derivatives achieving potency comparable to Maraviroc [1]. N-benzyl-N-ethylpiperidine-4-carboxamide serves as a valuable starting point or a fragment for a medicinal chemistry program focused on developing novel antiviral agents. Its specific substitution pattern can be used to explore chemical space around the CCR5 binding site to identify new leads with improved pharmacokinetic or resistance profiles [2].

Fragment-Based Drug Discovery for Secretory Glutaminyl Cyclase (sQC) Inhibition

The piperidine-4-carboxamide moiety has been validated as a novel scaffold for inhibiting sQC, a target implicated in Alzheimer's disease pathology [1]. N-benzyl-N-ethylpiperidine-4-carboxamide can be employed as a structurally characterized fragment for fragment-based drug discovery (FBDD) or structure-based design. Its unique N-substituents offer vectors for fragment growing or linking to improve upon the moderate potency observed for the initial hit, Cpd-41 (IC₅₀ = 34 μM) [1].

Development of Selective Chemical Probes for Target Deconvolution

The clear link between the N-substitution pattern and target selectivity (e.g., σ1 vs. σ2 receptors) positions N-benzyl-N-ethylpiperidine-4-carboxamide as a key intermediate for creating selective chemical probes [1]. Such probes are essential for deconvoluting complex biological pathways and validating new drug targets. Researchers can utilize this compound to generate affinity chromatography resins or biotinylated derivatives for pull-down experiments aimed at identifying the primary protein interactors of this specific chemical motif.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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